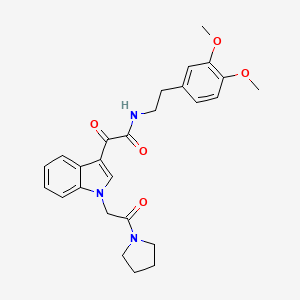
N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” is a complex organic compound. It seems to be a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives are of interest in medicinal chemistry for their potential therapeutic properties .
Synthesis Analysis
The synthesis of phenoxy acetamide and its derivatives involves various chemical techniques and computational chemistry applications . Specific synthesis methods for “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” were not found in the available resources.
Molecular Structure Analysis
The molecular structure of phenoxy acetamide derivatives is studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties . The exact molecular structure analysis of “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” was not found in the available resources.
Chemical Reactions Analysis
The chemical reactions involving phenoxy acetamide and its derivatives are studied using various chemical techniques and computational chemistry applications . Specific chemical reactions involving “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” were not found in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of phenoxy acetamide and its derivatives are studied based on their molecular structure with triggered functional groups or specific physicochemical properties . The specific physical and chemical properties of “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Antiallergic Agents
Research indicates that certain acetamide derivatives, similar in structure to N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, have been explored as potential antiallergic agents. In particular, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have demonstrated effectiveness as novel antiallergic compounds, showcasing significant potency in antiallergic activity evaluation and inhibiting histamine release in certain assays (Menciu et al., 1999).
Synthesis and Structural Studies
The compound's related analogs have been synthesized and structurally analyzed. For instance, N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide was used in a Mn(III)/Cu(II)-mediated oxidative radical cyclization process to produce various erythrinanes. This synthesis approach provides insight into the compound's chemical properties and potential applications in creating structurally complex molecules (Chikaoka et al., 2003).
Anticancer Research
Compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide have been synthesized and tested for anticancer activity. For instance, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed potential anticancer properties through in silico modeling studies targeting specific receptors (Sharma et al., 2018).
Corrosion Inhibition
Acetamide derivatives have also been explored for their corrosion inhibition properties. Research into 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives has shown promising results in preventing corrosion in various mediums, indicating a potential application of similar compounds in industrial contexts (Yıldırım & Çetin, 2008).
Antiulcer Effects
Another study focused on a compound similar to N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, which demonstrated antiulcer effects in experimental models. This suggests potential therapeutic applications for gastrointestinal disorders (Asano et al., 1990).
Safety And Hazards
Zukünftige Richtungen
The future directions in the study of phenoxy acetamide and its derivatives involve the design of new derivatives that could potentially enhance safety and efficacy . The specific future directions for “N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” were not found in the available resources.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-33-22-10-9-18(15-23(22)34-2)11-12-27-26(32)25(31)20-16-29(21-8-4-3-7-19(20)21)17-24(30)28-13-5-6-14-28/h3-4,7-10,15-16H,5-6,11-14,17H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMBODVYJVRKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

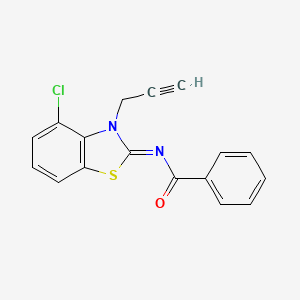
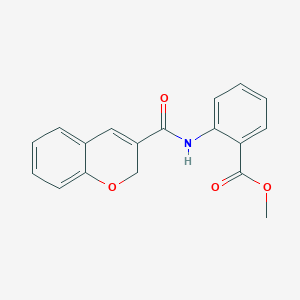
![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2987394.png)
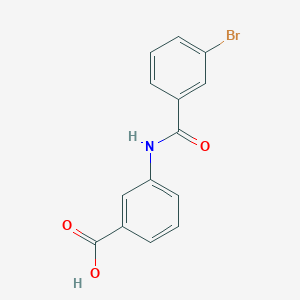
![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2987399.png)
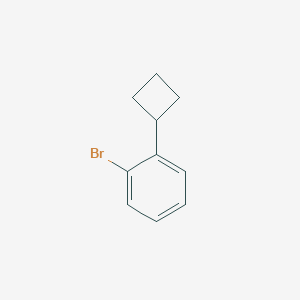
![(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B2987402.png)
![5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B2987404.png)
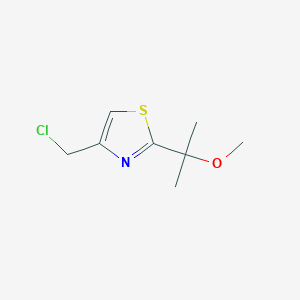
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide](/img/structure/B2987406.png)
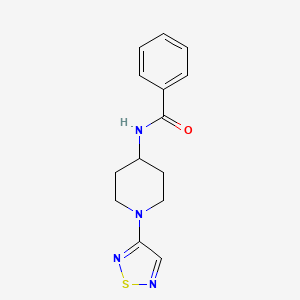
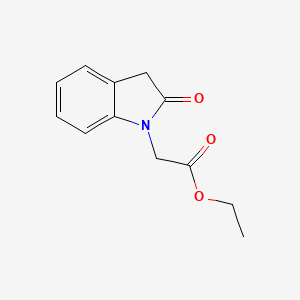
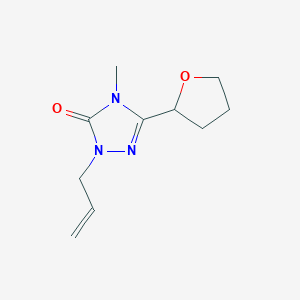
![Tert-butyl N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2987413.png)